Ácido 7-oxodecanoico

Descripción general

Descripción

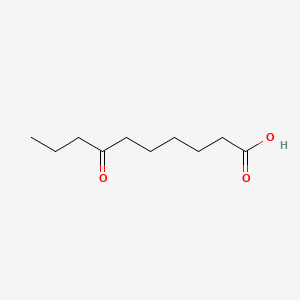

7-Oxodecanoic acid is a medium-chain fatty acid with the molecular formula C10H18O3This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral in terms of pH .

Aplicaciones Científicas De Investigación

7-Oxodecanoic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

7-Oxodecanoic acid is a medium-chain fatty acid Medium-chain fatty acids like 7-oxodecanoic acid can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . They have demonstrated beneficial effects on different brain diseases, such as traumatic brain injury, Alzheimer’s disease, drug-resistant epilepsy, diabetes, and cancer .

Mode of Action

It is known that medium-chain fatty acids can stimulate fatty acid synthesis . In a study with U87MG glioblastoma cells, decanoic acid (a medium-chain fatty acid) was found to influence cytosolic pathways by stimulating fatty acid synthesis .

Biochemical Pathways

7-Oxodecanoic acid, as a medium-chain fatty acid, is involved in several biochemical pathways. These include the citric acid cycle, Warburg effect, glutamine/glutamate metabolism, and ketone body metabolism . The addition of medium-chain fatty acids like 7-Oxodecanoic acid to U87MG cells influenced these pathways .

Pharmacokinetics

Medium-chain fatty acids are known to directly enter the portal vein from the intestinal tract as free acids , suggesting that they may have good bioavailability.

Result of Action

Medium-chain fatty acids like 7-oxodecanoic acid have been found to stimulate fatty acid synthesis , which could potentially influence the lipid profile of cells.

Análisis Bioquímico

Biochemical Properties

7-Oxodecanoic acid plays a significant role in biochemical reactions, particularly in the oxidation of fatty acids. It is involved in the beta-oxidation pathway, where fatty acids are broken down in a stepwise fashion to produce acetyl-CoA . This process occurs in the mitochondria and involves several enzymes, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase . These enzymes facilitate the dehydrogenation, hydration, and further oxidation of 7-oxodecanoic acid, ultimately leading to the production of energy in the form of ATP.

Cellular Effects

7-Oxodecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to regulate the number and function of mitochondria in cells, potentially optimizing their performance . This regulation is crucial for maintaining cellular energy balance and supporting metabolic activities. Additionally, 7-oxodecanoic acid’s hydrophobic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways.

Molecular Mechanism

At the molecular level, 7-oxodecanoic acid exerts its effects through several mechanisms. It binds to specific enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase, and facilitates the dehydrogenation process . This binding interaction is essential for the subsequent steps in the beta-oxidation pathway. Furthermore, 7-oxodecanoic acid may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation . These molecular interactions highlight the compound’s role in energy production and metabolic homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-oxodecanoic acid can vary over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that 7-oxodecanoic acid is relatively stable under controlled conditions, but its degradation products may have different biochemical properties . Long-term exposure to 7-oxodecanoic acid in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and mitochondrial function . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of 7-oxodecanoic acid in animal models vary with different dosages. At low doses, the compound may enhance mitochondrial function and support metabolic activities . At higher doses, 7-oxodecanoic acid can exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing harm. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

7-Oxodecanoic acid is involved in several metabolic pathways, including the beta-oxidation of fatty acids. This pathway involves the sequential dehydrogenation, hydration, and further oxidation of the fatty acid chain, ultimately producing acetyl-CoA . Enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase play key roles in these reactions . Additionally, 7-oxodecanoic acid may interact with cofactors like NAD+ and FAD, which are essential for the oxidation process . These interactions highlight the compound’s role in energy metabolism and its contribution to metabolic flux.

Transport and Distribution

The transport and distribution of 7-oxodecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse through cell membranes, but it may also interact with transport proteins such as carnitine acyltransferases . These proteins facilitate the transport of 7-oxodecanoic acid into mitochondria, where it undergoes beta-oxidation . The distribution of 7-oxodecanoic acid within tissues can influence its localization and accumulation, affecting its overall biochemical activity.

Subcellular Localization

7-Oxodecanoic acid is primarily localized within the mitochondria, where it participates in the beta-oxidation of fatty acids . The compound’s targeting to mitochondria is facilitated by specific signals and transport mechanisms that direct it to this organelle. Within the mitochondria, 7-oxodecanoic acid interacts with enzymes involved in fatty acid oxidation, contributing to energy production and metabolic regulation . The subcellular localization of 7-oxodecanoic acid is crucial for its biochemical function and its role in maintaining cellular energy balance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Oxodecanoic acid can be synthesized through various methods. One common approach involves the hydrolysis of methyl 6-oxodecanoate. This process typically involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the oxidation of γ-decalactone using potassium superoxide in the presence of tetraethylammonium bromide and dimethylformamide .

Industrial Production Methods: In industrial settings, 7-oxodecanoic acid can be produced through the oxidation of decanoic acid derivatives. This process often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 7-Oxodecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form dicarboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Comparación Con Compuestos Similares

- 4-Oxooctanoic acid

- 4-Oxododecanoic acid

- Decanoic acid

Comparison: 7-Oxodecanoic acid is unique due to its specific position of the keto group on the seventh carbon atom. This structural feature distinguishes it from other similar compounds such as 4-oxooctanoic acid and 4-oxododecanoic acid, which have the keto group on the fourth carbon atom. The position of the keto group can significantly influence the compound’s reactivity and its interactions with biological systems .

Actividad Biológica

7-Oxodecanoic acid, also referred to as 7-ketostearic acid, is a saturated fatty acid notable for its unique ketone functionality at the seventh carbon position. This compound has garnered interest in various biological studies due to its potential effects on metabolic pathways and microbial interactions. This article provides a comprehensive overview of the biological activity of 7-oxodecanoic acid, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of 7-oxodecanoic acid is C₁₀H₁₈O₃, with a molecular weight of 186.27 g/mol. Structurally, it features a linear chain of ten carbon atoms, a carboxylic acid group (-COOH) at one end, and a ketone group (C=O) at the seventh carbon position. This specific arrangement imparts distinct chemical properties that influence its biological activities.

Sources and Synthesis

7-Oxodecanoic acid is not widely present in nature but can be synthesized by certain bacteria, particularly those in the genus Bacteroides. For instance, Bacteroides intestinalis AM-1 has been shown to produce this compound through the oxidation of stearic acid at the seventh carbon position. Various synthetic methods have also been developed for producing 7-oxodecanoic acid, which are crucial for research applications.

Metabolic Pathways

Research indicates that 7-oxodecanoic acid plays a significant role in lipid metabolism. It interacts with various enzymes involved in both lipid synthesis and degradation pathways. Its unique structure allows it to influence these metabolic processes, potentially affecting overall energy metabolism within organisms .

Microbial Interactions

Studies have highlighted the impact of 7-oxodecanoic acid on microbial systems. It has been found to affect the growth and metabolic activity of certain bacteria. The interaction between this compound and microbial communities suggests potential applications in biocontrol or as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 7-oxodecanoic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 6-Oxodecanoic Acid | C₁₀H₁₈O₃ | Ketone at the sixth position; different metabolic effects. |

| 8-Oxodecanoic Acid | C₁₀H₁₈O₃ | Ketone at the eighth position; distinct biological activity. |

| Decanoic Acid | C₁₀H₂₂O₂ | Saturated fatty acid without ketone functionality; energy storage. |

| 10-Oxooctadecanoic Acid | C₁₈H₃₄O₃ | Longer chain length; involved in different metabolic pathways. |

This table illustrates how variations in functional group positioning within molecular structures can lead to diverse biological activities.

Case Studies and Research Findings

- Microbial Production : A study published in FEMS Microbiology Letters demonstrated that Bacteroides intestinalis AM-1 could produce higher amounts of 7-oxodecanoic acid compared to other strains, indicating its potential as a biotechnological tool for fatty acid production.

- Metabolic Influence : Research has shown that 7-oxodecanoic acid can modulate lipid metabolism by interacting with key enzymes, suggesting its role as a metabolic regulator .

- Antimicrobial Potential : Preliminary studies indicate that 7-oxodecanoic acid exhibits antimicrobial properties against certain bacterial strains, highlighting its potential for use in food preservation or as an antimicrobial agent in various applications .

Propiedades

IUPAC Name |

7-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWIUYOZBLWKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956801 | |

| Record name | 7-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35383-65-4 | |

| Record name | 7-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.